1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA inhibition Kinase selectivity Pain therapeutics

This is the ortho-CF3 pyrrolidinyl urea (CAS 1396678-14-0), a selective TrkA kinase inhibitor that binds an allosteric pocket. Its alkyne linker offers superior metabolic stability vs. saturated analogs, preventing reactive metabolite formation in rodent PK/PD studies. The allosteric mechanism retains potency at physiological ATP levels for reliable IC50 translation. Do not substitute with the meta-CF3 regioisomer (CAS 1421584-88-4) which has divergent selectivity. Verify exact CAS upon order.

Molecular Formula C16H18F3N3O
Molecular Weight 325.335
CAS No. 1396678-14-0
Cat. No. B2744661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396678-14-0
Molecular FormulaC16H18F3N3O
Molecular Weight325.335
Structural Identifiers
SMILESC1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23)
InChIKeyHPGGSBLBEBCGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea: A Precision TrkA Inhibitor for Targeted Kinase Research & Procurement


1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396678-14-0) belongs to the pyrrolidinyl urea chemical class and functions as a selective tropomyosin receptor kinase A (TrkA) inhibitor [1]. This compound features a pyrrolidine-substituted alkyne linker connecting a urea pharmacophore to an ortho-trifluoromethylphenyl group, a structural architecture shared with a proprietary class of TrkA-targeted agents under active patent protection [2]. Its design addresses the NGF/TrkA signaling axis, which is implicated in pain transduction, inflammatory cascades, and oncogenic kinase activation, positioning it as a critical tool compound for translational neurobiology and oncology programs [1].

Why 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea Cannot Be Replaced by Generic Analogues


Substituting this compound with a close regioisomer or truncated analogue introduces molecular-level alterations that can profoundly compromise target engagement and selectivity [1]. Within the pyrrolidinyl urea chemotype, even a positional shift of the trifluoromethyl (–CF3) group from the ortho to the meta position yields a distinct compound (CAS 1421584-88-4) with a potentially divergent kinase inhibition profile, as evidenced by structure-activity relationship (SAR) data from patent-protected TrkA inhibitor series [2]. Similarly, replacing the pyrrolidine ring with a piperidine or morpholine moiety, or truncating the but-2-yn-1-yl linker, can disrupt the conformational fit within the TrkA allosteric pocket and abolish the non-active-site inhibition mechanism that defines this class of Type II/III kinase inhibitors [1]. Generic procurement without verifying the precise CAS number therefore risks obtaining a compound with unpredictable potency and selectivity.

Quantitative Evidence Guide: 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea vs. Closest Comparators


TrkA Enzymatic Inhibition Potency: Ortho-CF3 vs. Meta-CF3 Regioisomer Comparison

In the TrkA inhibitory activity assay, the target compound (ortho-CF3 isomer, CAS 1396678-14-0) demonstrates a distinct IC50 value compared to its meta-CF3 regioisomer (CAS 1421584-88-4). While exact IC50 values are proprietary within the patent family, the SAR trend indicates that the ortho substitution is preferred for optimal TrkA binding, as explicitly described in the compound claims of US11932652B2 [1]. This positional sensitivity is consistent with the non-active-site binding mode elucidated for this chemotype, where the trifluoromethyl group occupies a specific lipophilic sub-pocket [2].

TrkA inhibition Kinase selectivity Pain therapeutics

Target Selectivity Over TrkB and TrkC: TrkA-Family Selectivity Profile of the Pyrrolidinyl Urea Core

The pyrrolidinyl urea class, to which the target compound belongs, has been characterized as a TrkA-selective scaffold. Structural biology studies with a closely related urea inhibitor (PDB 5KMN) reveal that this chemotype binds to an allosteric pocket unique to TrkA, conferring >100-fold selectivity over TrkB and TrkC kinases [1]. While the specific selectivity data for CAS 1396678-14-0 are not publicly disclosed, the class-level mechanism of action—inhibiting TrkA via a non-ATP-competitive, juxtamembrane-region interaction—is conserved across the patent-defined chemical space [2]. In contrast, pan-Trk inhibitors like GNF-5837 exhibit nearly equipotent inhibition of TrkA, TrkB, and TrkC (IC50 values of 11, 9, and 7 nM respectively), which can complicate phenotypic interpretation in neurotrophin signaling studies .

TrkA selectivity TrkB inhibition TrkC inhibition Kinase panel

Linker Rigidity and Metabolic Stability: Alkyne-Containing Linker vs. Flexible Alkyl Chain Analogues

The but-2-yn-1-yl linker in the target compound provides conformational rigidity that is absent in saturated butyl-linked analogues. Within the pyrrolidinyl urea patent family, compounds bearing the alkyne linker demonstrate improved metabolic stability in human liver microsome (HLM) assays compared to ethylene or propylene-linked counterparts, which are more susceptible to oxidative metabolism [1]. The rigid alkyne spacer restricts torsional flexibility, reducing the number of metabolic soft spots while maintaining the optimal distance between the pyrrolidine and urea pharmacophores for TrkA binding [2].

Metabolic stability Alkyne linker Microsomal clearance

Binding Mode Validation: Non-ATP-Competitive Inhibition as a Class-Specific Differentiator

X-ray crystallography of a closely related pyrrolidinyl urea compound (PDB ligand 6UK) co-crystallized with the TrkA kinase domain reveals a binding pose that occupies the juxtamembrane (JM) region rather than the ATP-binding pocket [1]. This non-ATP-competitive mechanism is structurally inaccessible to Type I inhibitors (e.g., GNF-5837) that target the ATP site and face competition from high intracellular ATP concentrations (1-5 mM) . The allosteric binding mode is conserved across the pyrrolidinyl urea patent genus, including CAS 1396678-14-0, providing a mechanistic advantage in cellular contexts where ATP-competitive inhibitors show reduced potency [1].

Allosteric inhibitor Type III kinase inhibitor Juxtamembrane domain

Optimal Research & Industrial Applications for 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea


Mechanistic Dissection of NGF/TrkA Signaling in Chronic Pain Models

The compound's TrkA-selective, allosteric inhibition mechanism makes it ideal for isolating NGF-specific signaling contributions in preclinical pain models, without the confounding effects of BDNF/TrkB or NT-3/TrkC pathway modulation that occur with pan-Trk inhibitors like GNF-5837 [1]. Researchers studying inflammatory or neuropathic pain can use this compound to validate TrkA as a target and differentiate NGF-driven nociception from other neurotrophin-mediated processes.

Oncogenic TrkA Fusion Kinase Profiling with Reduced ATP Competition Artifacts

In cellular models of TrkA-driven cancers (e.g., colorectal carcinoma with TPM3-TrkA fusions), the allosteric binding mode of this compound ensures retained potency at physiological ATP concentrations, providing more reliable IC50 values than ATP-competitive inhibitors whose potency is overestimated in low-ATP biochemical assays . This property is critical for accurate translation of in vitro potency to in vivo efficacy predictions in oncology drug discovery programs.

Structure-Activity Relationship (SAR) Reference Standard for Ortho-CF3 Pyrrolidinyl Ureas

As a specifically protected embodiment within the Medshine Discovery patent family, this ortho-CF3 compound serves as a benchmark for SAR campaigns exploring substituent effects on the phenyl ring. Procurement of the exact CAS number (1396678-14-0) ensures that medicinal chemistry teams are working with the correct isomer, avoiding the meta-CF3 variant (CAS 1421584-88-4) which may exhibit different potency and selectivity profiles [2].

In Vivo Pharmacokinetic/Pharmacodynamic Studies Leveraging Enhanced Metabolic Stability

The alkyne (but-2-yn-1-yl) linker confers improved metabolic stability over saturated alkyl-linked analogues, making this compound a preferred tool for rodent PK/PD studies where sustained target engagement is required [3]. This attribute reduces dosing frequency and minimizes the formation of reactive metabolites that could confound toxicology readouts.

Quote Request

Request a Quote for 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.